molecular formula C8H9IO2 B1612717 4-Iodo-2-methoxybenzyl alcohol CAS No. 210037-23-3

4-Iodo-2-methoxybenzyl alcohol

Cat. No.: B1612717
CAS No.: 210037-23-3
M. Wt: 264.06 g/mol
InChI Key: NEZVZZZEJYGUPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-2-methoxybenzyl alcohol is an organic compound with the molecular formula C8H9IO2 It is characterized by the presence of an iodine atom at the fourth position, a methoxy group at the second position, and a hydroxymethyl group attached to the benzene ring

Scientific Research Applications

4-Iodo-2-methoxybenzyl alcohol has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: It is used in the study of biochemical pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for 4-Iodo-2-methoxybenzyl alcohol indicates that it is classified under GHS06. The hazard statements include H301 and H413, and the precautionary statements include P271, P260, and P280 . This suggests that it may be harmful if swallowed and may cause long-term adverse effects in the aquatic environment .

Mechanism of Action

Target of Action

The primary target of 4-Iodo-2-methoxybenzyl alcohol is the serotonin 5-HT 2A/2C receptors . These receptors play a crucial role in the regulation of mood, anxiety, and schizophrenia among other neurological processes.

Mode of Action

This compound acts as a potent agonist for the serotonin 5-HT 2A/2C receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound’s interaction with its targets results in a change in the behavior of the serotonin receptors, leading to various downstream effects.

Biochemical Pathways

The activation of the serotonin 5-HT 2A/2C receptors by this compound affects several biochemical pathways. It influences the release of neurotransmitters like dopamine (DA), serotonin (5-HT), acetylcholine (ACh), and glutamate . These neurotransmitters are critical for various brain functions, including mood regulation, memory, and learning.

Result of Action

The activation of the serotonin 5-HT 2A/2C receptors by this compound can lead to various molecular and cellular effects. For instance, it can cause a decrease in the response to a challenge dose of DA, 5-HT, and glutamatergic neurons in the frontal cortex . It can also affect behavioral aspects, leading to a reduction in motor activity, memory deficiency, and induction of anxiety .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-methoxybenzyl alcohol can be achieved through several methods. One common approach involves the iodination of 2-methoxybenzyl alcohol. This process typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position on the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-2-methoxybenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The iodine atom can be reduced to form 2-methoxybenzyl alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium azide, potassium cyanide, or thiols can be used under appropriate conditions.

Major Products Formed:

    Oxidation: 4-Iodo-2-methoxybenzaldehyde or 4-Iodo-2-methoxybenzoic acid.

    Reduction: 2-Methoxybenzyl alcohol.

    Substitution: Various substituted benzyl alcohols depending on the nucleophile used.

Comparison with Similar Compounds

    3-Iodo-4-methoxybenzyl alcohol: Similar structure but with the iodine and methoxy groups at different positions.

    4-Iodo-3-methoxybenzyl alcohol: Another isomer with different positioning of the functional groups.

    4-Iodo-2-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of the hydroxymethyl group.

Uniqueness: 4-Iodo-2-methoxybenzyl alcohol is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

(4-iodo-2-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZVZZZEJYGUPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)I)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596179
Record name (4-Iodo-2-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210037-23-3
Record name (4-Iodo-2-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of methyl 4-iodo-2-methoxybenzoate (840 mg, 2.88 mmol) in THF was purged with nitrogen and cooled to −78° C. DIBALH (6 mL, 5.75 mmol, 1M in toluene) was added slowly. The mixture was then stirred at the same temperature for an hour. Saturated aqueous NH4Cl solution was added, followed by extraction with ethyl acetate twice. The organic phase was then washed with brine and dried with anhydrous Na2SO4. Solvent was removed and the resulting residue purified by flash column chromatograph to give 237 mg of the title compound (31%). 1H NMR (400 MHz, CDCl3): δ 2.17 (1H, s), 3.84 (3H, s), 4.62 (2H, d, J=4.0 Hz), 7.01 (1H, d, J=7.6 Hz), 7.18 (1H, s), 7.29 (1H, d, J=8.0 Hz).
Quantity
840 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
31%

Synthesis routes and methods II

Procedure details

2-Hydroxy-4-iodo-benzylalcohol from Step 3 (1.0 g, 4.0 mmol), Cs2CO3 (1.3 g, 4.0 mmol) and iodomethane (0.25 mL, 4.0 mmol) were dissolved in DMF and heated to 80° for 1 hour and then stirred at room temperature for 2 hours. The DMF was removed in vacuo and the residue was partitioned between H2O and EtOAc. The aqueous layer was extracted with EtOAc (2×). The organic layers were combined, washed with H2O and brine, dried (MgSO4), filtered and concentrated to yield an oil. This oil was purified by flash chromatography eluting product with 30% EtOAC/Hexane to give the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Iodo-2-methoxybenzyl alcohol
Reactant of Route 2
4-Iodo-2-methoxybenzyl alcohol
Reactant of Route 3
4-Iodo-2-methoxybenzyl alcohol
Reactant of Route 4
Reactant of Route 4
4-Iodo-2-methoxybenzyl alcohol
Reactant of Route 5
Reactant of Route 5
4-Iodo-2-methoxybenzyl alcohol
Reactant of Route 6
Reactant of Route 6
4-Iodo-2-methoxybenzyl alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.